sodium 2-hydroxybutanoate

Übersicht

Beschreibung

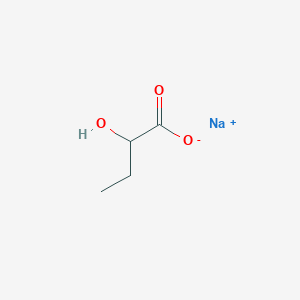

Diese Reaktion wird durch Lactatdehydrogenase oder Alpha-Hydroxybutyratdehydrogenase katalysiert . Die Verbindung hat die Summenformel C4H7NaO3 und ein Molekulargewicht von 126,09 g/mol . Es handelt sich um einen weißen bis cremefarbenen Feststoff, der in Wasser und anderen Lösungsmitteln löslich ist .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natrium-2-hydroxybutanoat kann durch die katalytische Reaktion von Alpha-Ketobutyrat mit Lactatdehydrogenase oder Alpha-Hydroxybutyratdehydrogenase synthetisiert werden . Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Natrium-2-hydroxybutanoat durch die Fermentation bestimmter Bakterienstämme hergestellt, die die Verbindung auf natürliche Weise produzieren. Der Fermentationsprozess wird von Reinigungsschritten gefolgt, um die Verbindung in ihrer reinen Form zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2-hydroxybutanoate can be synthesized through the catalytic reaction of alpha-ketobutyrate with lactate dehydrogenase or alpha-hydroxybutyrate dehydrogenase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods: In industrial settings, this compound is produced by fermenting specific strains of bacteria that naturally produce the compound. The fermentation process is followed by purification steps to isolate the compound in its pure form .

Analyse Chemischer Reaktionen

Reaktionstypen: Natrium-2-hydroxybutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Alpha-Ketobutyrat oxidiert werden.

Reduktion: Es kann zu Butansäure reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Ammoniak und Amine werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Alpha-Ketobutyrat.

Reduktion: Butansäure.

Substitution: Verschiedene substituierte Butanoate.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Sodium 2-hydroxybutanoate serves as a metabolic intermediate in various biochemical pathways. It is involved in amino acid and fatty acid metabolism, contributing to energy production through its conversion into succinyl-CoA, which enters the citric acid cycle. This compound has been studied for its role in metabolic disorders and its potential therapeutic effects on conditions such as epilepsy and neurodegenerative diseases .

Case Study: Metabolic Pathways

- A study demonstrated that this compound can enhance energy metabolism in cells, suggesting its utility in metabolic therapies .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various chemical analyses. It has been employed in gas chromatography methods for the enantioresolution of hydroxy fatty acids, showcasing its relevance in chiral separation techniques .

Data Table: Applications in Analytical Chemistry

| Application Area | Methodology | Outcome |

|---|---|---|

| Gas Chromatography | Enantioresolution of hydroxy fatty acids | Improved separation efficiency |

| Organic Synthesis | Reagent for synthesizing other compounds | Versatile chemical reactions |

Pharmaceutical Development

This compound has been investigated for its therapeutic potential . Research indicates that it may have neuroprotective effects and could be beneficial in treating metabolic syndromes. For instance, studies have shown that it can modulate gut microbiota and influence the production of beneficial metabolites like butyrate, which plays a crucial role in intestinal health .

Case Study: Neuroprotective Effects

- A clinical trial explored the effects of this compound on patients with epilepsy, revealing promising results in seizure control and cognitive function improvement .

Biodegradable Plastics Production

This compound is also being explored for its role in the production of biodegradable plastics. Its unique structure allows it to act as a precursor for developing sustainable materials, addressing environmental concerns associated with traditional plastics .

Food Industry

In the food industry, this compound is evaluated for its potential as a food additive due to its flavor-enhancing properties and safety profile. Its application could lead to healthier food formulations with improved taste profiles without synthetic additives .

Wirkmechanismus

Sodium 2-hydroxybutanoate exerts its effects by participating in metabolic pathways. It is involved in the formation of alpha-ketobutyrate, which is a key intermediate in the metabolism of amino acids and fatty acids . The compound acts on molecular targets such as lactate dehydrogenase and alpha-hydroxybutyrate dehydrogenase, influencing energy production and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Sodium 3-hydroxybutanoate: Another hydroxybutyrate with similar metabolic functions.

Sodium 4-hydroxybutanoate: Known as sodium oxybate, used in the treatment of narcolepsy.

Uniqueness: Sodium 2-hydroxybutanoate is unique due to its specific role in the formation of alpha-ketobutyrate and its involvement in both amino acid and fatty acid metabolism. This dual role distinguishes it from other hydroxybutyrates, which may have more specialized functions .

Biologische Aktivität

Sodium 2-hydroxybutanoate (Na-2HB) is a sodium salt derivative of 2-hydroxybutanoic acid, a metabolite that has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic roles, effects on exercise capacity, implications in metabolic disorders, and its microbiome interactions.

Metabolic Functions and Mechanisms

This compound is involved in various metabolic pathways and has been identified as a significant biomarker in several diseases, including diabetes and cancer. Research indicates that increased levels of 2-hydroxybutyrate (2HB) correlate with insulin resistance and type 2 diabetes (T2D), suggesting a role in lipid metabolism and oxidative stress regulation .

Key Findings:

- Insulin Resistance: Elevated serum levels of 2HB are associated with T2D, indicating that it may serve as a marker for dysglycemia .

- Cancer Biomarker: Serum concentrations of 2HB have been found to be significantly higher in patients with various cancers, including lung and colorectal cancer .

Effects on Exercise Performance

Recent studies have demonstrated that this compound can enhance exercise performance by improving oxidative capacity in skeletal muscle. In animal models, repeated administration of 2HB has been shown to replicate the benefits of exercise training, such as increased oxygen consumption during physical activity .

Experimental Evidence:

- Mice treated with this compound exhibited a significant increase in maximal oxygen consumption () compared to control groups, indicating enhanced aerobic capacity .

- The treatment also resulted in improved resistance to fatigue during exercise tests, suggesting that 2HB enhances muscle endurance .

Microbiome Interactions

The gut microbiome plays a crucial role in the production of metabolites like 2HB. Recent research identified various gut bacteria capable of synthesizing 2HB from dietary precursors such as aspartic acid and methionine. These findings highlight the importance of gut health in regulating systemic levels of 2HB .

Bacterial Profiles:

- Predominant bacterial phyla involved in 2HB production include Proteobacteria and Firmicutes .

- Antibiotic treatment significantly reduced intestinal levels of 2HB, emphasizing the microbiome's role in its biosynthesis .

Case Studies and Clinical Applications

Several studies have explored the clinical implications of this compound:

-

Diabetes Management: A study validated a method for quantifying serum 2HB levels to assess dysglycemia more accurately, supporting its potential use in diabetes monitoring .

Study Findings Diabetes Study Demonstrated that elevated serum 2HB levels correlate with insulin resistance. - Exercise Physiology: Research indicated that administering this compound led to physiological adaptations similar to those achieved through regular exercise training, suggesting its potential as a performance enhancer .

Eigenschaften

IUPAC Name |

sodium;2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSCXNXKSOHVSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

565-70-8 (Parent), 600-15-7 (Parent) | |

| Record name | Sodium 2-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70940621 | |

| Record name | Sodium 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5094-24-6, 19054-57-0 | |

| Record name | Sodium 2-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium DL-2-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium DL-2-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 2-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-HYDROXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF4710DNP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.